Structural Differentiation: 2-Methoxyethyl Tetrazolone Substitution vs. Unsubstituted or Alkyl-Substituted Tetrazolone Analogs
CAS 1396683-53-6 features a 4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl substituent, wherein the tetrazolone ring bears a 2-methoxyethyl group on the N-4 position. This N-alkoxyalkyl substitution pattern is explicitly defined within the preferred substituent scope of alpha7 nAChR PAM patent claims [1], while the corresponding P2X3/P2X2/3 antagonist patent family emphasizes different substituent preferences for tetrazolyl R1 groups [2]. The closest commercially cataloged structural analog, N-(2-methoxyethyl)-2-(4-propionamidophenyl)-2H-tetrazole-5-carboxamide, differs fundamentally in its tetrazole connectivity (2H-tetrazole-5-carboxamide linkage vs. 1H-tetrazol-1-yl direct phenyl attachment), resulting in distinct hydrogen-bonding capacity (additional carboxamide donor/acceptor) and altered vector geometry of the methoxyethyl side chain relative to the phenyl-propionamide core. These connectivity differences are expected to produce divergent binding poses at nicotinic or purinergic receptor orthosteric or allosteric sites, precluding functional interchangeability.
| Evidence Dimension | Tetrazole ring connectivity and substitution pattern |
|---|---|
| Target Compound Data | 4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl (tetrazolone) directly N-linked to phenyl ring at N-1; N-4 bears 2-methoxyethyl; carbonyl at C-5 |
| Comparator Or Baseline | Closest cataloged analog: N-(2-methoxyethyl)-2-(4-propionamidophenyl)-2H-tetrazole-5-carboxamide (2H-tetrazole with carboxamide linker at C-5; N-2 bears 2-methoxyethyl) |
| Quantified Difference | Qualitative structural divergence: different tetrazole regioisomer (1H- vs. 2H-), different linker (direct N-phenyl vs. carboxamide), different hydrogen-bond donor/acceptor count (ΔHBD = 1; ΔHBA = 0) |
| Conditions | Structural comparison based on chemical nomenclature and patent Markush definitions |
Why This Matters
Tetrazole regioisomerism and linker identity are critical determinants of target selectivity between alpha7 nAChR and P2X3 receptors within the Roche patent families, and procurement of an incorrect regioisomer or connectivity variant will compromise screening reproducibility.
- [1] Chen L, Dillon MP, Feng L, Hawley RC, Yang M. Tetrazole-substituted aryl amide derivatives and uses thereof. WO2009043780A1 / US20090093523A1. Filed October 1, 2008. Assignee: F. Hoffmann-La Roche AG. View Source
- [2] Chen L, Feng L, Hawley RC, Yang M, Dillon MP. Tetrazole-substituted arylamides. WO2008000645A1 / EP2592070. Filed June 18, 2007. Assignee: F. Hoffmann-La Roche AG. View Source
